molecular formula C16H18ClN3O2 B2929771 N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-(1-pyrrolidinyl)acetamide CAS No. 338749-79-4

N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-(1-pyrrolidinyl)acetamide

Cat. No. B2929771
CAS RN: 338749-79-4
M. Wt: 319.79
InChI Key: ANIVMFTWXPDCOP-UHFFFAOYSA-N
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Description

The compound “N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-(1-pyrrolidinyl)acetamide” is a complex organic molecule that contains several functional groups and rings . It has an isoxazole ring, which is a five-membered ring with three carbon atoms and two heteroatoms (one oxygen and one nitrogen). It also contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the isoxazole and pyrrolidine rings, along with the acetamide group . The presence of these groups would influence the compound’s reactivity and properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and structure . For example, the presence of the isoxazole and pyrrolidine rings could influence its solubility, while the acetamide group could influence its reactivity .

Scientific Research Applications

Synthesis and Evaluation as Corrosion Inhibitors

A study on the synthesis and evaluation of new long alkyl side chain acetamide, isoxazolidine, and isoxazoline derivatives, including those related to the target compound, demonstrated their potential as corrosion inhibitors. These compounds were tested for their ability to prevent corrosion on steel coupons in acidic and mineral oil media, showing promising results in inhibiting corrosion efficiently at specific concentrations (Yıldırım & Cetin, 2008).

Ligand-Protein Interactions and Photovoltaic Efficiency Modeling

Another research explored the spectroscopic and quantum mechanical studies on bioactive benzothiazolinone acetamide analogs. It included the modeling of photovoltaic efficiency, highlighting the compounds' potential as photosensitizers in dye-sensitized solar cells (DSSCs) due to their good light harvesting efficiency and free energy of electron injection. This study also investigated the non-linear optical (NLO) activity, suggesting applications in photovoltaic cells and molecular docking to understand binding interactions with proteins (Mary et al., 2020).

Herbicidal Activities

Research on 2-(5-isoxazolyloxy)acetamide derivatives, closely related to the chemical , has shown significant herbicidal activities against upland field plants. The structure-activity relationships indicated that certain substitutions on the oxyacetamide oxygen could enhance herbicidal activity, offering insights into the development of new agricultural chemicals with potent herbicidal properties (Kai et al., 1998).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. It’s always important to handle chemicals with care and to follow appropriate safety protocols .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it showed promise as a drug, future research could focus on optimizing its structure for better efficacy or lower side effects .

properties

IUPAC Name

N-[[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl]-2-pyrrolidin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O2/c17-13-5-3-12(4-6-13)15-9-14(22-19-15)10-18-16(21)11-20-7-1-2-8-20/h3-6,9H,1-2,7-8,10-11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANIVMFTWXPDCOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC(=O)NCC2=CC(=NO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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